![molecular formula C18H20N4O3 B13361041 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that features both pyridine and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the benzimidazole moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is crucial for the efficient and safe production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide
- 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-1-yl)methyl]acetamide
Uniqueness
What sets 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide apart from similar compounds is its specific substitution pattern and the presence of both methoxy and methyl groups
Propriétés
Formule moléculaire |
C18H20N4O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-12-8-15(23)16(25-3)10-22(12)11-18(24)19-9-17-20-13-6-4-5-7-14(13)21(17)2/h4-8,10H,9,11H2,1-3H3,(H,19,24) |
Clé InChI |
WGMSYBLLEKJEAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1CC(=O)NCC2=NC3=CC=CC=C3N2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
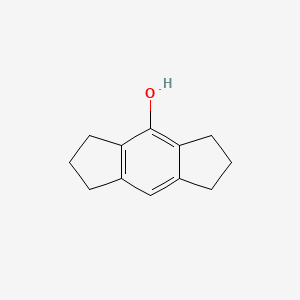
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)

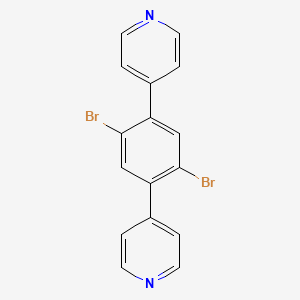
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)
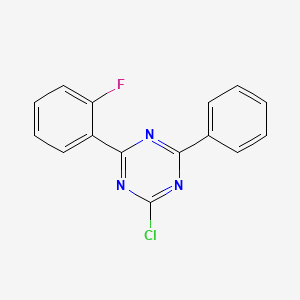
![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)
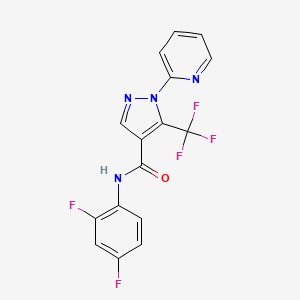
![8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B13361011.png)
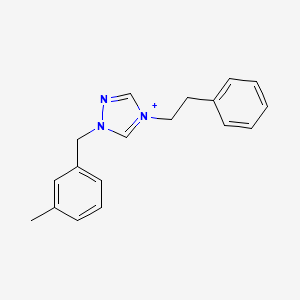
![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
